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Compound Name: Glaucoside C

Cat. No.: B12089449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Curculigoside C is a phenolic glucoside isolated from the rhizomes of Curculigo orchioides. It

has garnered significant interest for its potential antioxidant and neuroprotective effects.

Accurate and reliable identification and quantification of Curculigoside C in various matrices,

such as plant extracts and biological fluids, are crucial for quality control, pharmacokinetic

studies, and the development of new therapeutics. This application note provides detailed

protocols for the analysis of Curculigoside C using Ultra-Performance Liquid Chromatography

coupled with tandem Mass Spectrometry (UPLC-MS/MS) and Quadrupole Time-of-Flight Mass

Spectrometry (UPLC-QTOF-MS).

Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to extract Curculigoside C efficiently and

remove potential interferences.

a) From Plant Material (e.g., Curculigo orchioides rhizomes):
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Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant

weight and grind it into a fine powder (60-80 mesh).

Extraction:

Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

Add 25 mL of 95% ethanol.

Vortex the mixture for 1 minute to ensure thorough mixing.

Perform ultrasonication for 30 minutes at room temperature.

Alternatively, use Soxhlet extraction for 72 hours.

Centrifugation and Filtration:

Centrifuge the mixture at 4000 rpm for 10 minutes.

Collect the supernatant.

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

b) From Biological Fluids (e.g., Rat Plasma):[1][2][3][4][5]

Protein Precipitation:

To 100 µL of plasma sample, add 300 µL of methanol (containing the internal standard, if

used).

Vortex the mixture for 3 minutes to precipitate proteins.

Centrifugation:

Centrifuge the sample at 13,000 rpm for 10 minutes.

Supernatant Collection:

Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

Reconstitution:

Reconstitute the residue in 100 µL of the initial mobile phase.

Vortex for 1 minute.

Centrifuge at 13,000 rpm for 5 minutes.

Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS and UPLC-QTOF-MS Instrumentation and
Conditions
The following parameters are recommended for the separation and detection of Curculigoside

C.

a) UPLC Conditions:

Parameter Condition

Column
ACQUITY UPLC BEH C18 (2.1 mm × 50 mm,

1.7 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient

0-1.0 min, 30% B; 1.0-2.0 min, 30%-90% B; 2.0-

3.0 min, 90% B; 3.0-3.1 min, 90%-30% B; 3.1-

3.5 min, 30% B

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 2 µL

b) Mass Spectrometry Conditions (Triple Quadrupole for Quantification):[5]
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Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Capillary Voltage 3.0 kV

Source Temperature 150°C

Desolvation Temperature 500°C

Cone Gas Flow 50 L/h

Desolvation Gas Flow 1000 L/h

MRM Transition (Curculigoside C) m/z 505.1 → 221.0

MRM Transition (IS - Curculigoside B) m/z 453.1 → 291.1

Collision Energy (Curculigoside C) 20 V

Collision Energy (IS) 18 V

c) Mass Spectrometry Conditions (QTOF for Identification and Metabolite Profiling):

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Range m/z 100-1000

Capillary Voltage 3.0 kV

Sampling Cone Voltage 40 V

Source Temperature 120°C

Desolvation Temperature 450°C

Cone Gas Flow 50 L/h

Desolvation Gas Flow 800 L/h

Collision Energy (MSE) Ramp 20-40 eV
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Data Presentation
Quantitative Performance
The UPLC-MS/MS method was validated for the quantification of Curculigoside C in rat

plasma.[1][2] The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity[1][2]

Analyte
Linear Range
(ng/mL)

Correlation
Coefficient (r²)

LLOQ (ng/mL)

Curculigoside C 1 - 2500 > 0.9984 1

Table 2: Precision and Accuracy[1]

Spiked
Concentration
(ng/mL)

Intra-day
Precision
(RSD%)

Intra-day
Accuracy
(RE%)

Inter-day
Precision
(RSD%)

Inter-day
Accuracy
(RE%)

3 5.51 0.56 6.81 -1.44

200 4.10 -3.28 5.24 -5.83

2000 4.87 -1.98 6.12 -4.52

Table 3: Recovery[5]

Spiked Concentration (ng/mL) Recovery (%)

3 95.22 ± 5.64

200 92.82 ± 8.74

2000 92.14 ± 3.45
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Caption: General experimental workflow for the analysis of Curculigoside C.

Fragmentation Pathway of Curculigoside C
The fragmentation of Curculigoside C in positive ESI mode primarily involves the cleavage of

the glycosidic bond and fragmentation of the aglycone. The sodiated adduct [M+Na]⁺ is often

observed.

Curculigoside C [M+Na]⁺
m/z 505.1

[Aglycone+Na]⁺
m/z 343.1

- C6H10O5 (162 Da)

[3-hydroxy-2,6-dimethoxybenzoyl]⁺
m/z 197.0

- C7H6O2 (122 Da)

[Aglycone-C7H6O4+Na]⁺
m/z 221.0

- C7H6O4 (150 Da)

Click to download full resolution via product page
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Caption: Proposed fragmentation pathway of Curculigoside C in positive ESI-MS/MS.

Discussion
The presented UPLC-MS/MS method is highly sensitive and selective for the quantification of

Curculigoside C in rat plasma, with a low LLOQ of 1 ng/mL.[1][2] The sample preparation using

protein precipitation is straightforward and provides good recovery.[5] For plant matrices,

ethanolic extraction is an effective method for isolating Curculigoside C.

The fragmentation pattern of Curculigoside C is characteristic of phenolic glucosides. The

primary fragmentation event is the neutral loss of the glucose moiety (162 Da) from the

sodiated precursor ion to form the sodiated aglycone. Further fragmentation of the aglycone

yields diagnostic product ions that can be used for unequivocal identification. The fragment at

m/z 221.0 is a characteristic product ion suitable for quantification in MRM mode.[5]

For structural elucidation and metabolite identification, UPLC-QTOF-MS provides high mass

accuracy for both precursor and product ions, enabling the determination of elemental

compositions and the identification of unknown metabolites.

Conclusion
The mass spectrometry techniques and protocols detailed in this application note provide a

robust framework for the reliable identification and quantification of Curculigoside C. These

methods are well-suited for applications in natural product chemistry, pharmacology, and drug

development, facilitating further research into the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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